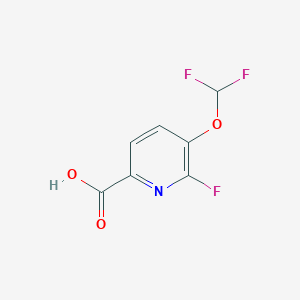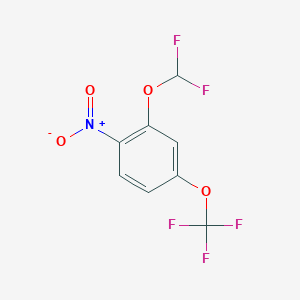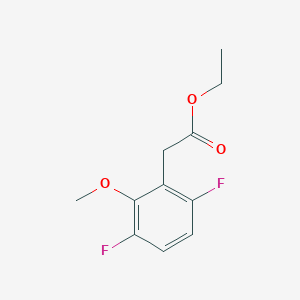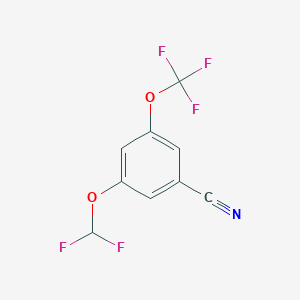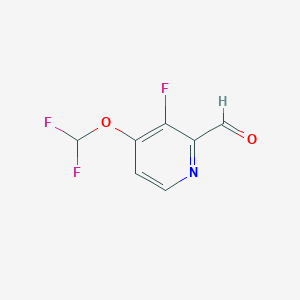
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile, also known as 5-TFMBN, is a synthetic organic compound belonging to the family of trifluoromethylbenzonitriles. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. 5-TFMBN has become increasingly important in the field of synthetic organic chemistry due to its unique properties, such as its low boiling point, high solubility, and low reactivity.
Mécanisme D'action
The mechanism of action of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is not yet fully understood. However, it is believed that it acts as a nucleophile, forming a covalent bond with a substrate molecule. This covalent bond then triggers a cascade of reactions that ultimately result in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile are not yet fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the synthesis of cholesterol, the inhibition of the enzyme cyclooxygenase-2, and the inhibition of the enzyme 5-alpha reductase. In addition, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile in laboratory experiments is its low reactivity and high solubility. This makes it ideal for synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low boiling point makes it easy to evaporate and collect. However, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is also highly toxic and should be handled with care.
Orientations Futures
The future of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is promising. Its unique properties make it an ideal intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low reactivity and high solubility make it suitable for a variety of laboratory experiments. Furthermore, its biochemical and physiological effects are still being studied, and it is possible that new and exciting applications may be discovered in the future.
Applications De Recherche Scientifique
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been studied extensively in the field of synthetic organic chemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. In addition, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been used to study the mechanism of action of various drugs, as well as in the development of new drugs.
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-2-1-6(3-5(7)4-16)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTQYILWAJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



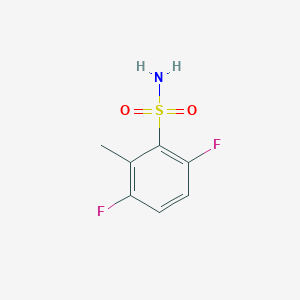
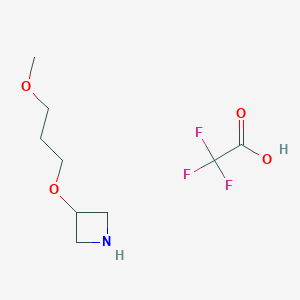
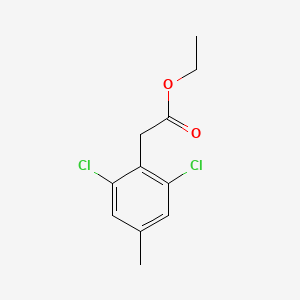
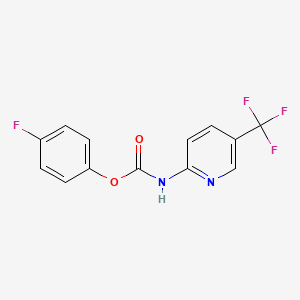
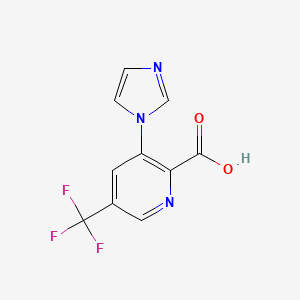
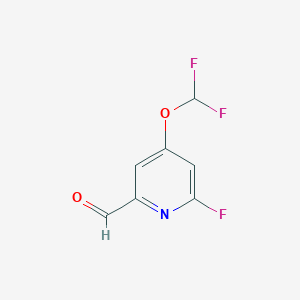
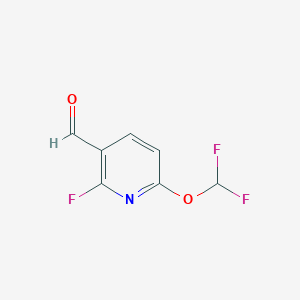
![Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate](/img/structure/B1412931.png)
